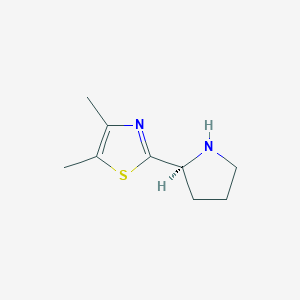

(S)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole

CAS No.:

Cat. No.: VC18711752

Molecular Formula: C9H14N2S

Molecular Weight: 182.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2S |

|---|---|

| Molecular Weight | 182.29 g/mol |

| IUPAC Name | 4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1,3-thiazole |

| Standard InChI | InChI=1S/C9H14N2S/c1-6-7(2)12-9(11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3/t8-/m0/s1 |

| Standard InChI Key | CZVUSQZWKHWOLS-QMMMGPOBSA-N |

| Isomeric SMILES | CC1=C(SC(=N1)[C@@H]2CCCN2)C |

| Canonical SMILES | CC1=C(SC(=N1)C2CCCN2)C |

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

The compound’s IUPAC name, 4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1,3-thiazole, reflects its bicyclic structure comprising a thiazole ring substituted at positions 4 and 5 with methyl groups and at position 2 with a (2S)-configured pyrrolidine moiety. The thiazole core (C3H3NS) provides aromaticity and electronic diversity, while the pyrrolidine substituent introduces stereochemical complexity and hydrogen-bonding potential.

Table 1: Key Structural and Molecular Data

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | C9H14N2S | |

| Molecular Weight | 182.29 g/mol | |

| Stereochemistry | (S)-configuration at pyrrolidine | |

| Canonical SMILES | CC1=C(SC(=N1)C2CCCN2)C | |

| Isomeric SMILES | CC1=C(SC(=N1)[C@@H]2CCCN2)C | |

| InChIKey | CZVUSQZWKHWOLS-QMMMGPOBSA-N |

The stereochemistry at the pyrrolidine nitrogen critically influences molecular interactions, as demonstrated by differential binding affinities in chiral environments. X-ray crystallography of analogous thiazoles reveals planar thiazole rings with puckered pyrrolidine groups, suggesting conformational flexibility .

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary synthetic route involves a cyclization reaction between 2-bromo-4,5-dimethylthiazole and (S)-2-pyrrolidinylamine under alkaline conditions. Optimized protocols employ potassium carbonate in dimethylformamide (DMF) at 80–100°C, achieving yields of 68–72% after purification via recrystallization.

Mechanistic Overview:

-

Nucleophilic Substitution: The amine attacks the electrophilic thiazole C2, displacing bromide.

-

Ring Closure: Intramolecular cyclization forms the pyrrolidine-thiazole linkage.

-

Stereochemical Retention: The (S)-configuration is preserved through chiral induction from (S)-2-pyrrolidinylamine.

Table 2: Representative Synthetic Conditions

| Parameter | Specification |

|---|---|

| Reactants | 2-bromo-4,5-dimethylthiazole, (S)-2-pyrrolidinylamine |

| Solvent | DMF |

| Base | K2CO3 (2.5 equiv) |

| Temperature | 90°C, 12 hours |

| Yield | 70% (after recrystallization) |

Industrial-scale production utilizes continuous flow reactors to enhance reproducibility and reduce byproduct formation. Post-synthetic modifications, such as N-alkylation or thiazole ring functionalization, enable diversification of the core structure .

Physicochemical Properties

Solubility and Stability

(S)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<1 mg/mL at 25°C). Thermal stability analyses indicate decomposition above 220°C, making it suitable for high-temperature reactions.

Spectroscopic Characterization

-

IR Spectroscopy: Key peaks include ν(N-H) at 3254 cm⁻¹ (pyrrolidine) and ν(C=S) at 1120 cm⁻¹.

-

NMR: ¹H NMR (CDCl3) displays pyrrolidine protons at δ 3.2–3.5 ppm (multiplet) and thiazole methyl groups as singlets at δ 2.4 ppm .

Research Advancements and Future Directions

Structural Optimization Studies

Recent efforts focus on side-chain modifications to enhance bioavailability. For example:

-

N-Acylation: Improves metabolic stability by reducing hepatic oxidation.

-

Methyl Group Replacement: Fluorine substitutions at C4/C5 increase electronegativity and target binding .

Emerging Therapeutic Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume